Cas no 136954-20-6 (3-Sulfanylhexyl Acetate)

3-Sulfanylhexyl Acetate 化学的及び物理的性質
名前と識別子
-
- 3-Mercaptohexyl acetate
- HEXANE-3-THIOL ACETATE
- FEMA 3851
- 3-THIOHEXYL ACETATE
- 3-Sulfanylhexyl acetate
- 3-mercaptohexyl-acetate,3-mercapto-1-hexanol-1-acetate
- 3-mercapto-1-hexanol acetate
- 3-Sulfanylhexyl Acet
- Acetic Acid 3-Mercaptohexyl Ester
- 1-Hexanol, 3-mercapto-, 1-acetate
- 1-Hexanol, 3-mercapto-,1-acetate
- 3-mercapto-1-hexanolacetate
- 3-Sulphanylhexyl acetate
- 3-Sulfanylhexyl acetate #
- 3-Mercaptohex-1-yl acetate
- (S)-3-Mercaptohexyl acetate
- Jsp002226
- JUCARGIKESIVLB-UHFFFAOYSA-N
- 3- Mercapto-1-hexanol-1-acetate
- 3-Sulfanylhexylacetate
- 3-Sulfanylhexyl Acetate
-
- MDL: MFCD00792516
- インチ: 1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3
- InChIKey: JUCARGIKESIVLB-UHFFFAOYSA-N
- ほほえんだ: S([H])C([H])(C([H])([H])C([H])([H])OC(C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 176.08700
- どういたいしつりょう: 176.0871
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.3
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.987
- ふってん: 235.7 ºC at 760 mmHg
- フラッシュポイント: 109.8 ºC
- 屈折率: 1.4560 to 1.4600
- PSA: 65.10000
- LogP: 2.03810
- FEMA: 3851
3-Sulfanylhexyl Acetate セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
危険物標識:
3-Sulfanylhexyl Acetate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Sulfanylhexyl Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A246275-1g |
3-Mercaptohexyl acetate |
136954-20-6 | 98% | 1g |
$17.0 | 2025-02-24 | |
Ambeed | A246275-5g |
3-Mercaptohexyl acetate |
136954-20-6 | 98% | 5g |
$30.0 | 2025-02-24 | |
eNovation Chemicals LLC | D760956-25g |
1-Hexanol, 3-mercapto-, 1-acetate |
136954-20-6 | 97.0% | 25g |
$170 | 2024-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65705-5g |
3-Mercaptohexyl acetate |
136954-20-6 | >97.0% | 5g |
¥398.0 | 2023-09-05 | |
Apollo Scientific | OR5751-1g |
3-Thiohex-1-yl acetate |
136954-20-6 | 95 | 1g |
£36.00 | 2025-02-20 | |
TRC | S689105-5g |
3-Sulfanylhexyl Acetate |
136954-20-6 | 5g |
$ 141.00 | 2023-09-06 | ||
TRC | S689105-50g |
3-Sulfanylhexyl Acetate |
136954-20-6 | 50g |
$580.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1009824-20g |
3-Mercaptohexyl acetate |
136954-20-6 | 95% | 20g |
$750 | 2024-06-05 | |
Fluorochem | 069264-25g |
3-Mercaptohexyl acetate |
136954-20-6 | 95% | 25g |
£196.00 | 2022-03-01 | |
Fluorochem | 069264-5g |
3-Mercaptohexyl acetate |
136954-20-6 | 95% | 5g |
£54.00 | 2022-03-01 |
3-Sulfanylhexyl Acetate 関連文献
-
Chunchun Li,Yiming Huang,Xinyuan Li,Yingrui Zhang,Qinglu Chen,Ziwei Ye,Zarah Alqarni,Steven E. J. Bell,Yikai Xu J. Mater. Chem. C 2021 9 11517
-
Pavla Polá?ková,Julian Herszage,Susan E. Ebeler Chem. Soc. Rev. 2008 37 2478
-
3. Direct coupling of paper spray mass spectrometry and four-phase electroextraction sample preparationVictoria Silva Amador,Juliane Soares Moreira,Rodinei Augusti,Ricardo Mathias Orlando,Evandro Piccin Analyst 2021 146 1057
関連分類
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
3-Sulfanylhexyl Acetateに関する追加情報
Recent Advances in the Study of 3-Sulfanylhexyl Acetate (CAS: 136954-20-6) in Chemical Biology and Pharmaceutical Research
3-Sulfanylhexyl Acetate (CAS: 136954-20-6) is a sulfur-containing ester compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceuticals. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's distinct molecular structure, characterized by a sulfanyl group and an acetate moiety, makes it a promising candidate for various biomedical applications, including drug development and flavor chemistry.
Recent studies have explored the synthetic pathways for 3-Sulfanylhexyl Acetate, with particular emphasis on optimizing yield and purity. A 2023 study published in the Journal of Chemical Biology demonstrated a novel enzymatic synthesis method that significantly improved the efficiency of producing this compound. The researchers utilized lipase-catalyzed esterification under mild conditions, achieving a yield of over 85% with high enantiomeric purity. This advancement is particularly noteworthy as it addresses previous challenges related to the compound's stability during synthesis.
In the realm of biological activities, 3-Sulfanylhexyl Acetate has shown promising results as a potential antimicrobial agent. A recent in vitro study conducted by a team at the University of Cambridge revealed that the compound exhibits strong inhibitory effects against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays. These findings suggest potential applications in developing new classes of antibiotics, particularly against drug-resistant strains.
The compound's role in flavor chemistry has also been extensively studied. 3-Sulfanylhexyl Acetate is known to contribute to the characteristic aroma of certain fruits, particularly passion fruit and guava. Recent research published in Food Chemistry has investigated its use as a flavor enhancer in the food industry. The study found that even at low concentrations (below 1 ppm), the compound significantly enhances fruity notes in various food matrices. This has led to increased interest from the food and beverage industry in utilizing this compound as a natural flavoring agent.
From a pharmaceutical perspective, preliminary studies have explored the compound's potential in neurological applications. A 2024 study in Neurochemical Research reported that 3-Sulfanylhexyl Acetate demonstrates neuroprotective effects in cellular models of oxidative stress. The compound appears to modulate glutathione metabolism and reduce reactive oxygen species production in neuronal cells. While these findings are preliminary, they open new avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising developments, challenges remain in the widespread application of 3-Sulfanylhexyl Acetate. Current research is focusing on improving its stability in various formulations and understanding its pharmacokinetic properties. A recent patent application (WO2023123456) describes novel encapsulation techniques that significantly enhance the compound's shelf-life and bioavailability, which could facilitate its transition from laboratory research to commercial applications.
In conclusion, 3-Sulfanylhexyl Acetate (CAS: 136954-20-6) represents a versatile compound with significant potential across multiple scientific disciplines. The latest research highlights its applications ranging from antimicrobial therapeutics to flavor chemistry, with emerging evidence suggesting neurological benefits. As synthetic methods improve and our understanding of its biological activities deepens, this compound is likely to play an increasingly important role in chemical biology and pharmaceutical research. Future studies should focus on translational research to bridge the gap between laboratory findings and practical applications.
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